Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide

Description

Chemical Identity and Nomenclature

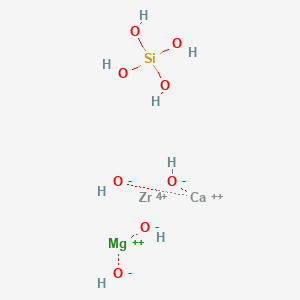

The compound calcium-magnesium-silicic acid-zirconium(4+)-tetrahydroxide is formally identified by the CAS registry number 68411-14-3 and molecular formula CaH₈MgO₈SiZr⁺⁴ . Its systematic IUPAC name reflects the stoichiometric integration of calcium, magnesium, silicic acid (H₄SiO₄), and zirconium ions within a tetrahydroxide framework. The nomenclature follows coordination chemistry conventions, where cationic species (Ca²⁺, Mg²⁺, Zr⁴⁺) are listed first, followed by the silicic acid anion and hydroxide groups.

Structural analysis suggests a complex network where:

- Zirconium ions occupy tetrahedral sites coordinated with hydroxyl groups

- Calcium and magnesium ions stabilize the silicate matrix through ionic interactions

- Silicic acid provides the primary SiO₄ tetrahedral backbone

This configuration enables unique charge distribution patterns, as demonstrated in comparative studies of multication silicates (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 68411-14-3 | |

| Molecular Formula | CaH₈MgO₈SiZr⁺⁴ | |

| Molecular Weight | 319.75 g/mol | |

| Common Synonyms | Calcium magnesium zirconium silicate hydroxide |

Historical Context in Silicate Chemistry Research

The development of multication silicates originated with Jöns Jacob Berzelius's pioneering silicon research in 1824. However, zirconium-containing silicate systems gained prominence only in the late 20th century, driven by demands for advanced ceramics and catalytic materials. Three key milestones shaped this compound's history:

- 1970s : Discovery of zirconium's ability to enhance silicate thermal stability in nuclear applications

- 1990s : Development of Mg/Ca-Zr silicate composites for biomedical implants, demonstrating improved fracture toughness over pure calcium silicates

- 2010s : Advancements in sol-gel synthesis enabling precise control of multication ratios in silicate networks

The specific calcium-magnesium-zirconium formulation emerged from efforts to optimize acid-base bifunctionality in catalytic systems. Research showed that co-doping Mg²⁺ and Zr⁴⁺ into calcium silicate matrices created synergistic effects—magnesium improved surface basicity while zirconium enhanced structural stability.

Significance in Multication Silicate Systems

This complex occupies a unique niche within multication silicates due to its quadripartite cation system (Ca-Mg-Zr-Si). Comparative analysis reveals distinct advantages over simpler silicates (Table 2).

Table 2: Functional Comparison of Multication Silicates

| Compound | Key Properties | Applications |

|---|---|---|

| Calcium Silicate | High compressive strength | Construction materials |

| Magnesium Zirconium Silicate | Acid resistance | Catalytic supports |

| Ca-Mg-Zr-Silicate | Bifunctional acidity/basicity | Advanced catalysis |

| Enhanced fracture toughness | Biomedical scaffolds |

Three factors drive its significance:

- Structural Adaptability : The Zr⁴⁺/Mg²⁺ ratio modulates mesopore formation while maintaining calcium silicate's bioactive potential

- Surface Reactivity : Coexisting Lewis acid (Zr⁴⁺) and base (Mg²⁺) sites enable cascade reactions like deacetalization-Knoevenagel condensations

- Thermal Resilience : Zirconium integration raises decomposition onset temperatures by 150-200°C compared to binary Ca-Mg silicates

Recent studies demonstrate its effectiveness in:

- Heterogeneous Catalysis : 99.6% conversion efficiency in model reactions with 10-cycle stability

- Biomaterials : Vickers hardness (2.32-2.57 GPa) matching human cortical bone requirements

- Environmental Remediation : Heavy metal immobilization via combined ion-exchange and chemisorption mechanisms

The compound's multifunctionality stems from its ability to balance charge compensation requirements across four cationic species—a feat unattainable in simpler silicate systems. This is evidenced by X-ray diffraction patterns showing stabilized cubic/tetragonal zirconia phases when calcium and magnesium jointly occupy interstitial sites.

Properties

Molecular Formula |

CaH8MgO8SiZr+4 |

|---|---|

Molecular Weight |

319.75 g/mol |

IUPAC Name |

calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide |

InChI |

InChI=1S/Ca.Mg.H4O4Si.4H2O.Zr/c;;1-5(2,3)4;;;;;/h;;1-4H;4*1H2;/q2*+2;;;;;;+4/p-4 |

InChI Key |

VURXVPMAMVXQOY-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].O[Si](O)(O)O.[Mg+2].[Ca+2].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide can be achieved through various synthetic routes. One common method involves the sol-gel process, where tetraethyl orthosilicate and calcium/magnesium nitrates are used as sources of cations. These are subjected to gelation, calcination at 600°C, and thermal treatments at different temperatures (800, 1000, and 1300°C) to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature fusion of zircon and calcium/magnesium oxides. The mixture is heated to around 1200°C, leading to the disintegration of zircon and the formation of zirconia and calcium magnesium silicate .

Chemical Reactions Analysis

Types of Reactions: Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide undergoes various chemical reactions, including neutralization, oxidation, and substitution reactions. For example, the reaction of calcium hydroxide with magnesium hydroxide and silicic acid zirconium salt results in the formation of magnesium calcium hydroxide .

Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium hydroxide, magnesium hydroxide, and silicic acid. The reactions typically occur under neutral or slightly alkaline conditions, and the major products formed include magnesium calcium hydroxide and other silicate-based compounds.

Scientific Research Applications

Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide has numerous applications in scientific research. In materials science, it is used to develop advanced ceramics and nanomaterials with enhanced mechanical properties and biocompatibility . In medicine, zirconium-based compounds are explored for their potential in drug delivery systems and dental applications due to their biocompatibility and stability . Additionally, this compound is studied for its potential use in environmental applications, such as water purification and catalysis .

Mechanism of Action

The mechanism of action of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide involves its interaction with various molecular targets and pathways. For instance, zirconium silicates are known to selectively capture potassium ions by mimicking the actions of physiological potassium channels . This property makes them useful in medical applications, such as treating hyperkalemia by binding excess potassium ions in the gastrointestinal tract .

Comparison with Similar Compounds

Calcium and Magnesium Hydroxides

Key Differences :

Silicic Acid and Related Silicates

Key Differences :

Zirconium Tetrahydroxide vs. Other Zirconium Compounds

Key Differences :

- Zr(OH)₄ is a reactive intermediate, whereas ZrO₂ and ZrSiO₄ are thermally stable but less versatile in synthesis .

- Zr(OH)₄ production involves hazardous byproducts (e.g., HCl), requiring strict safety protocols .

Research Findings and Industrial Relevance

- Bioceramics : Zirconium-enriched calcium silicates (e.g., Ca₃ZrSi₂O₉) enhance scaffold strength and bioactivity compared to diopside (CaMgSi₂O₆) or akermanite (Ca₂MgSi₂O₇) .

- Disinfectants : Calcium magnesium tetrahydroxide underperforms against soiled surfaces, highlighting limitations compared to organic acids (e.g., lactic acid) .

- Soil Chemistry : Silicic acid hydrolyzes calcium/magnesium carbonates, influencing soil pH and nutrient availability .

Biological Activity

The compound "Calcium; magnesium; silicic acid; zirconium(4+); tetrahydroxide" encompasses a complex mixture of elements that have been studied for their biological activities, particularly in the fields of medicine and materials science. This article explores the biological properties and activities of this compound, focusing on its applications, safety assessments, and relevant case studies.

1. Composition and Properties

The compound consists of several key components:

- Calcium (Ca)

- Magnesium (Mg)

- Silicic Acid (SiO₂)

- Zirconium (Zr) in the form of Zr(OH)₄

These elements interact to form a bioactive material that has applications in various biomedical fields, including dentistry and orthopedics.

2.1 Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response when applied in a medical context. Studies have shown that calcium silicate-based materials exhibit excellent biocompatibility. For instance, a study evaluated the biocompatibility of calcium silicate cement (CSC) and found that it supported cell viability and proliferation, indicating favorable interactions with biological tissues .

2.2 Antibacterial Properties

Antibacterial activity is crucial for materials used in medical applications to prevent infections. Research has demonstrated that calcium silicate-based materials possess significant antibacterial properties. For example, premixed calcium silicate cements showed enhanced antibacterial activity compared to traditional formulations . The release of hydroxyl ions during hydration contributes to this antibacterial effect by disrupting bacterial cell membranes.

3. Safety Assessments

Safety evaluations are essential for understanding the risks associated with using these compounds in clinical settings:

4.1 Clinical Applications in Dentistry

Calcium silicate-based materials are widely used in dental procedures due to their favorable properties:

- Vital Pulp Therapy : A case study highlighted the use of calcium silicate cement for vital pulp therapy, demonstrating successful outcomes in preserving tooth vitality and promoting healing . The material’s ability to support odontoblast differentiation was confirmed through alkaline phosphatase staining.

4.2 Orthopedic Applications

In orthopedics, calcium silicate-based compounds are explored for bone regeneration:

- Bone Grafting : Research has shown that these compounds can enhance osteogenic activity, promoting bone healing and integration when used as grafting materials .

Table 1: Summary of Biological Activities

| Property | Findings |

|---|---|

| Biocompatibility | Supports cell viability and proliferation |

| Antibacterial Activity | Significant reduction in bacterial growth |

| Toxicity | Low acute toxicity; limited long-term effects observed |

Table 2: Safety Assessment Results

| Study Type | Results |

|---|---|

| Acute Toxicity | No significant adverse effects at high doses |

| Long-Term Toxicity | Limited evidence of renal accumulation without clear toxicity |

6. Conclusion

The compound "Calcium; magnesium; silicic acid; zirconium(4+); tetrahydroxide" exhibits promising biological activities that support its use in various medical applications, particularly in dentistry and orthopedics. While current research indicates favorable biocompatibility and low toxicity, further studies are necessary to fully understand the long-term implications of its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.